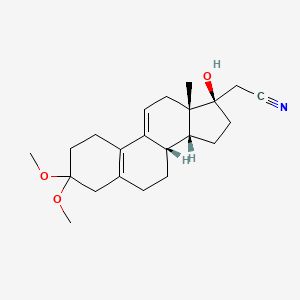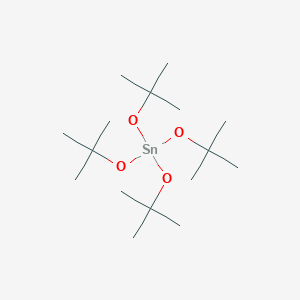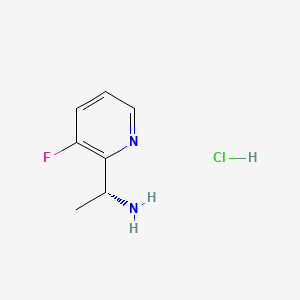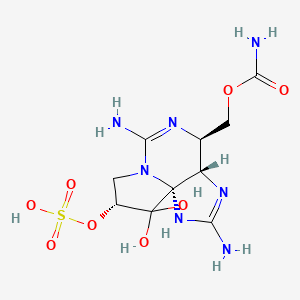
Pristinamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pristinamycin ist ein Antibiotikum, das hauptsächlich zur Behandlung von Staphylokokken- und Streptokokkeninfektionen eingesetzt wird. Es gehört zur Gruppe der Streptogramin-Antibiotika und wird aus dem Bakterium Streptomyces pristinaespiralis gewonnen . This compound ist eine Kombination aus zwei Komponenten, this compound IA und this compound IIA, die synergistisch wirken, um eine starke antibakterielle Aktivität zu zeigen .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von this compound umfasst mehrere Schritte. Die Fermentationsbrühe wird zuerst angesäuert, gefolgt von einer Fest-Flüssig-Trennung, um das Filtrat zu erhalten. Das Filtrat wird dann mit einem makroporösen Harz entfärbt. Das entfärbte Filtrat wird mit einem makroporösen Adsorptionsharz angereichert und analysiert. Die Analyselösung wird mit Aktivkohle weiter entfärbt, konzentriert, extrahiert und einer Alkaliwäsche unterzogen. Schließlich wird die Lösung kristallisiert, um ein grobes this compound-Produkt zu erhalten, das dann umkristallisiert wird, um feines this compound-Pulver zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt den gleichen allgemeinen Schritten wie die Laborherstellung, wird aber für die Massenproduktion skaliert. Der Prozess beinhaltet Fermentation, Trennung, Entfärbung, Anreicherung und Kristallisation mit Fokus auf Effizienz, Kosteneffektivität und hohen Ertrag .
Wissenschaftliche Forschungsanwendungen
Pristinamycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Antibiotikasynthese und -modifikation.
Biologie: Untersucht für seine Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen.
Industrie: Verwendet bei der Entwicklung neuer Antibiotika und antimikrobieller Mittel.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die bakterielle 50S-Ribosomenuntereinheit bindet und den Elongationsprozess der Proteinsynthese hemmt. Diese Wirkung blockiert den Transpeptidierungsschritt, verhindert die Bildung von Peptidbindungen und hemmt letztendlich das Wachstum von Bakterienzellen . Die Kombination von this compound IA und this compound IIA führt zu einem synergistischen Effekt, der seine antibakterielle Aktivität deutlich verstärkt .
Wirkmechanismus
Target of Action
Pristinamycin, a streptogramin group antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
This compound is a mixture of two components: this compound IIA, a macrolide, and this compound IA (streptogramin B), a depsipeptide . These compounds are coproduced by Streptomyces pristinaespiralis in a ratio of 30:70 . Each compound binds to the bacterial 50S ribosomal subunit and inhibits the elongation process of protein synthesis . While each component exhibits only a moderate bacteriostatic activity on its own, their combination acts synergistically, leading to a potent bactericidal activity that can reach up to 100 times that of the separate components .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to the 50S ribosomal subunit, this compound inhibits the elongation process of protein synthesis . This disruption in protein synthesis affects the growth and survival of the bacteria.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. A single oral dose of 2 g of this compound was administered to six patients with normal renal and hepatic function . The samples were withdrawn during 9.5 hours and assayed by HPLC . The kinetic parameters of this compound IA and this compound IIA were found to be comparable, with Tmax of 3.25±1.80 hours and 3.08±1.98 hours, Cmax of 0.760±0.427 mg/l and 0.581±0.285mg/l, and elimination half-life of 4.03±2.77 hours and 2.83±0.75 hours respectively .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth . This makes this compound effective against erythromycin-resistant staphylococci and streptococci, and it is active against methicillin-resistant Staphylococcus aureus (MRSA) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other drugs. For example, the risk or severity of methemoglobinemia can be increased when this compound is combined with certain drugs . Furthermore, the lack of an intravenous formulation due to its poor solubility may limit its usefulness for severe infections .
Zukünftige Richtungen
Pristinamycin could be an alternative to the standard intravenous then oral penicillin regimen used to treat erysipelas in adults in hospital, with the advantages of oral first line therapy . This compound is an effective, well-tolerated alternative therapeutic option in MSSA BJI, on condition that a daily dosage of 50 mg/kg is respected .
Biochemische Analyse
Biochemical Properties
Pristinamycin interacts with various biomolecules, particularly the bacterial 50S ribosomal subunit . It inhibits the elongation process of protein synthesis, exhibiting a moderate bacteriostatic activity . The combination of this compound IA and this compound IIA acts synergistically, leading to a potent bactericidal activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is effective against erythromycin-resistant staphylococci and streptococci . It is also active against methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through binding interactions with the bacterial 50S ribosomal subunit . This binding inhibits the elongation process of protein synthesis . The combination of this compound IA and this compound IIA enhances this effect, leading to a potent bactericidal activity .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. In human adults, a dose of 1 g twice or three times a day is typically used . Children receive an age-dependent dose of 0.5–1.0 g/kg per day for older children or 1.0–1.5 g/kg per day for younger children .
Metabolic Pathways
The metabolic pathways of this compound involve the biosynthesis of this compound IA and this compound IIA . These compounds are co-produced by S. pristinaespiralis in a ratio of 30:70 . The this compound biosynthetic gene cluster is the largest antibiotic supercluster known so far .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it binds to the 50S subunit and inhibits protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of pristinamycin involves several steps. The fermentation broth is first acidified, followed by solid-liquid separation to obtain the filtrate. The filtrate is then decolorized using a macroporous resin. The decolorized filtrate is enriched using a macroporous adsorbent resin and analyzed. The analytical solution is further decolorized using activated carbon, concentrated, extracted, and subjected to alkali washing. Finally, the solution is crystallized to obtain a rough this compound product, which is then recrystallized to obtain fine this compound powder .
Industrial Production Methods: The industrial production of this compound follows the same general steps as the laboratory preparation but is scaled up for mass production. The process involves fermentation, separation, decolorization, enrichment, and crystallization, with a focus on efficiency, cost-effectiveness, and high yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pristinamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung und die Verbesserung ihrer Eigenschaften.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Tollens-Reagenz, Millon-Reagenz und Fehling-Reagenz werden verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen umfassen oft Reagenzien wie Essigsäureanhydrid und Tosylchlorid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte this compound-Derivate mit verbesserter antibakterieller Aktivität und Stabilität .
Vergleich Mit ähnlichen Verbindungen
Pristinamycin ähnelt anderen Streptogramin-Antibiotika wie Virginiamycin und Quinupristin/Dalfopristin. This compound ist aufgrund seiner oralen Verabreichung und Wirksamkeit gegen Erythromycin-resistente Staphylokokken und Streptokokken einzigartig . Weitere ähnliche Verbindungen sind:
Virginiamycin: Ebenfalls ein Streptogramin-Antibiotikum, das in der Veterinärmedizin und als Wachstumsförderer in der Nutztierhaltung eingesetzt wird.
Quinupristin/Dalfopristin: Ein Derivat von this compound, das intravenös bei schweren Infektionen verabreicht wird.
Die einzigartige Kombination von Komponenten und die orale Verabreichung von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung resistenter bakterieller Infektionen.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pristinamycin involves the condensation of two separate molecules, Pristinamycin IIA and Pristinamycin IIB. The synthesis of Pristinamycin IIA involves the fermentation of Streptomyces pristinaespiralis, while the synthesis of Pristinamycin IIB involves the chemical synthesis of the compound. Once both compounds are obtained, they are condensed to form Pristinamycin.", "Starting Materials": [ "Streptomyces pristinaespiralis", "Acetone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "L-alanine", "Methyl acetoacetate", "Ethyl acetoacetate", "Benzylamine", "Diethyl malonate", "Methyl iodide", "Sodium methoxide", "Acetic anhydride", "Pyridine", "Triethylamine", "Pristinamycin IIA", "Pristinamycin IIB" ], "Reaction": [ "Fermentation of Streptomyces pristinaespiralis to obtain Pristinamycin IIA", "Chemical synthesis of Pristinamycin IIB through the condensation of L-alanine, methyl acetoacetate, and benzylamine", "Condensation of Pristinamycin IIA and Pristinamycin IIB in the presence of sodium hydroxide to form Pristinamycin" ] } | |
CAS-Nummer |
270076-60-3 |
Molekularformel |
C71H84N10O17 |
Molekulargewicht |
1349.5 g/mol |
IUPAC-Name |
N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1 |
InChI-Schlüssel |
MVTQIFVKRXBCHS-XZDBVTHASA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C |
SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Kanonische SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Color/Form |
Reddish-yellow powder |
melting_point |
115-120 °C |
Physikalische Beschreibung |
Reddish-yellow solid; [Merck Index] |
Löslichkeit |
Poorly soluble in water Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe |
Herkunft des Produkts |
United States |
Q1: What is Pristinamycin and how does it work?
A1: this compound is a streptogramin antibiotic consisting of two chemically unrelated compounds, this compound I and this compound II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] this compound IA first binds to the 50S ribosomal subunit of bacteria. [] this compound IIA then binds to this compound IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []
Q2: How does this compound's mechanism of action differ from other protein synthesis inhibitors?
A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between this compound IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.
Q3: Does the ratio of this compound I and II affect its activity?
A3: Yes, the synergistic interaction between this compound I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []
Q4: What is the molecular formula and weight of this compound IA and IIA?
A4: this compound is a mixture of two compounds. This compound IA has a molecular weight of 800 Da. this compound IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel this compound derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []
Q6: Is this compound stable in different pH environments?
A6: this compound, particularly this compound IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.
Q7: Can this compound be used in extractive fermentation processes?
A7: Research has explored using aqueous two-phase systems for partitioning this compound, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []
Q8: Have any computational studies been conducted on this compound?
A9: Yes, computational chemistry approaches have been used to design new this compound analogs. One study focused on introducing fluorine atoms into this compound IIB to improve its stability and address issues like low water solubility. []
Q9: How do structural modifications of this compound affect its activity?
A10: Studies modifying the 4-oxo-pipecolic acid residue in this compound IA and the dehydroproline ring in this compound IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []
Q10: What are some strategies to improve the stability and solubility of this compound?
A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []
Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A12: While detailed PK/PD studies are limited, research shows that this compound is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]
Q12: What is the in vitro activity of this compound against various bacterial species?
A13: this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []
Q13: Has this compound been evaluated in clinical trials for treating infections?
A14: Yes, clinical trials have explored the efficacy of this compound for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.
Q14: What are the known mechanisms of resistance to this compound?
A15: Resistance to this compound can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to this compound resistance in staphylococci. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


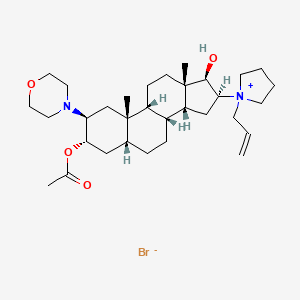
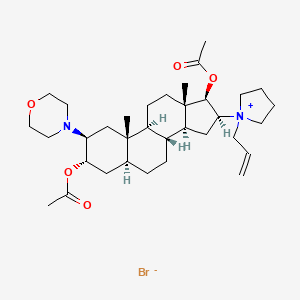


![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)

![Oxiranecarboxamide, 3-(1-hydroxybutyl)-, [2R-[2alpha,3alpha(R*)]]- (9CI)](/img/no-structure.png)
